molecular formula C11H9BrN2O2 B13568216 Ethyl6-bromoquinazoline-2-carboxylate

Ethyl6-bromoquinazoline-2-carboxylate

Cat. No.: B13568216
M. Wt: 281.10 g/mol
InChI Key: CWRFEDDOWCYTDT-UHFFFAOYSA-N
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Description

Ethyl 6-bromoquinazoline-2-carboxylate is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromoquinazoline-2-carboxylate typically involves the reaction of 6-bromoanthranilic acid with ethyl chloroformate in the presence of a base. This reaction forms the ethyl ester of 6-bromoquinazoline-2-carboxylic acid. The process can be optimized using various catalysts and solvents to improve yield and purity .

Industrial Production Methods: Industrial production methods for ethyl 6-bromoquinazoline-2-carboxylate often involve large-scale batch reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. The choice of reagents, solvents, and catalysts is crucial to ensure high yield and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-bromoquinazoline-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Utilize palladium catalysts and boron reagents under mild conditions.

Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

Ethyl 6-bromoquinazoline-2-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.

    Medicine: Investigated for its anti-inflammatory and anti-bacterial properties, making it a candidate for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 6-bromoquinazoline-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation.

    Pathways Involved: By inhibiting these enzymes, the compound can disrupt signaling pathways that are essential for cancer cell growth and survival.

Comparison with Similar Compounds

Uniqueness: Ethyl 6-bromoquinazoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

ethyl 6-bromoquinazoline-2-carboxylate

InChI

InChI=1S/C11H9BrN2O2/c1-2-16-11(15)10-13-6-7-5-8(12)3-4-9(7)14-10/h3-6H,2H2,1H3

InChI Key

CWRFEDDOWCYTDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2C=C(C=CC2=N1)Br

Origin of Product

United States

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